N-(2H-1,3-benzodioxol-5-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a sulfamoyl group linked to a pyridin-3-yl moiety and a benzodioxol ring. The benzodioxol group (a methylenedioxy aromatic system) is associated with enhanced metabolic stability and bioavailability in medicinal chemistry, while the pyridinyl-sulfamoyl moiety may confer kinase inhibitory or antimicrobial properties based on structural analogs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(pyridin-3-ylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c21-17(19-11-3-4-13-15(8-11)25-10-24-13)14-5-6-16(26-14)27(22,23)20-12-2-1-7-18-9-12/h1-9,20H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRHOTMDNBAXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(O3)S(=O)(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, a furan ring, and a pyridine sulfonamide group. Its molecular formula is with a molecular weight of approximately 345.37 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and modulate receptor activity, which can lead to therapeutic effects such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, leading to apoptosis.
- Receptor Modulation : It can alter the signaling pathways associated with certain receptors, potentially enhancing or inhibiting their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The compound induced apoptosis and disrupted mitochondrial membrane potential, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| C6 | 20 | Mitochondrial disruption |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis.
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, the compound was tested on A549 cells. Results indicated that treatment with this compound led to increased early and late apoptosis rates compared to control groups. The study concluded that the compound could be developed further as a potential anticancer drug .
Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations lower than those required for cytotoxicity in mammalian cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on activity and physicochemical properties:
5-{[(2H-1,3-Benzodioxol-5-yl)Methyl]Sulfamoyl}-N-(2,4-Dichlorophenyl)-2-Fluorobenzamide
- Molecular Formula : C₂₁H₁₇Cl₂FN₂O₅S
- Key Features: Replaces the furan-2-carboxamide core with a fluorobenzamide scaffold. The benzodioxol-methyl-sulfamoyl group is retained but linked to a fluorobenzamide instead of furan.
- Implications : The dichlorophenyl group may improve target affinity in antimicrobial or anticancer contexts, as seen in similar chlorinated aryl compounds .
5-{[(2H-1,3-Benzodioxol-5-yl)Oxy]Methyl}-N-[4-(Ethylsulfamoyl)Phenyl]Furan-2-Carboxamide
- Molecular Formula : C₂₀H₁₈N₂O₇S
- Key Features :
- Retains the furan-2-carboxamide core but substitutes pyridin-3-yl with an ethylsulfamoylphenyl group.
- The benzodioxol moiety is connected via an oxymethyl linker, altering steric and electronic properties.
N-(Phenylmethyl)-5-(Phenylsulfanylmethyl)Furan-2-Carboxamide
- Molecular Formula : C₂₀H₁₈N₂O₂S
- Key Features :
- Replaces sulfamoyl with a phenylsulfanylmethyl group, reducing hydrogen-bonding capacity.
- Lacks the benzodioxol ring but includes a benzyl group on the carboxamide.
- Implications : The thioether linkage may confer redox-modulating activity, though the absence of benzodioxol could reduce metabolic stability .
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight | Hypothesized Activity |
|---|---|---|---|---|
| Target Compound | Furan-2-carboxamide | Pyridin-3-yl-sulfamoyl, benzodioxol | 410.38 | Kinase inhibition, antimicrobial |
| 5-{[(Benzodioxol)Methyl]Sulfamoyl}-DCPA* | Fluorobenzamide | Dichlorophenyl, benzodioxol-methyl-sulfamoyl | 503.34 | Antimicrobial, anticancer |
| 5-{[(Benzodioxol)Oxy]Methyl}-ESPF** | Furan-2-carboxamide | Ethylsulfamoylphenyl, benzodioxol-oxymethyl | 430.43 | Anti-inflammatory, metabolic |
| N-(Phenylmethyl)-PSMF* | Furan-2-carboxamide | Phenylsulfanylmethyl, benzyl | 350.43 | Redox modulation |
DCPA: Dichlorophenylacetamide; ESPF: Ethylsulfamoylphenyl-furan; PSMF: Phenylsulfanylmethyl-furan.
Research Findings and Mechanistic Insights
- Benzodioxol Derivatives: The benzodioxol ring in the target compound and analogs (e.g., –5) is linked to improved resistance to oxidative metabolism, extending half-life in vivo compared to non-benzodioxol analogs .
- Sulfamoyl vs. Sulfanyl Groups : Sulfamoyl-containing compounds (target, –5) exhibit stronger hydrogen-bonding interactions with biological targets (e.g., enzymes, receptors) than sulfanyl derivatives (), suggesting higher selectivity .
- Pyridinyl vs. Aryl Substituents : Pyridin-3-yl-sulfamoyl (target) may target kinases or microbial enzymes, while dichlorophenyl or ethylsulfamoyl groups (–5) could enhance binding to hydrophobic pockets or allosteric sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
